molecular formula C13H15N3OS B1525484 N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide CAS No. 1311314-25-6

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

Cat. No.: B1525484
CAS No.: 1311314-25-6
M. Wt: 261.34 g/mol
InChI Key: FWKUFVQRLRTILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide is recognized in scientific research as a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia . Its primary research value lies in its ability to selectively inhibit the P2X7 receptor, thereby blocking the downstream signaling events that lead to the activation of the NLRP3 inflammasome, caspase-1 maturation, and the release of pro-inflammatory cytokines such as IL-1β and IL-18 (source) . This mechanism makes it a critical pharmacological tool for investigating the role of purinergic signaling in a wide range of pathological conditions. Researchers utilize this compound to probe the contributions of the P2X7 receptor to neuroinflammatory and neurodegenerative diseases, chronic inflammatory disorders, and the modulation of immune cell function (source) . By providing high specificity and potency, it enables the dissection of complex inflammatory pathways and contributes to the validation of P2X7 as a therapeutic target for conditions including rheumatoid arthritis, multiple sclerosis, and chronic pain.

Properties

IUPAC Name

S-[1-(4-methylphenyl)pyrazol-4-yl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-4-6-11(7-5-10)16-9-12(8-14-16)18-13(17)15(2)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUFVQRLRTILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)SC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Electrophile Coupling Method

  • Reagents: 1-(4-methylphenyl)-1H-pyrazol-4-thiol and N,N-dimethylcarbamoyl chloride or carbamothioate derivatives.
  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Catalysts/Base: Triethylamine or other organic bases to scavenge HCl formed during coupling.
  • Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
  • Reaction Time: Several hours under stirring.

This method involves nucleophilic attack of the pyrazolyl thiol sulfur on the electrophilic carbon of the carbamoyl chloride, forming the sulfanyl linkage and yielding the target compound.

Microwave-Assisted Synthesis

Recent advances in heterocyclic synthesis emphasize microwave irradiation to accelerate reaction rates, improve yields, and promote green chemistry principles.

  • Microwave-assisted coupling of pyrazolyl thiols with carbamoyl derivatives can reduce reaction times from hours to minutes.
  • Enhanced yields (often >90%) and cleaner reaction profiles have been reported in analogous heterocyclic sulfanyl formamide preparations.
  • This method also reduces solvent use and energy consumption.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Time Temperature Yield (%) Advantages Disadvantages
Conventional Thiol-Electrophile Coupling 4-12 hours 0°C to RT 70-85 Well-established, simple setup Long reaction time, moderate yields
Microwave-Assisted Synthesis 10-30 minutes 70-120°C (microwave) 85-95 Rapid, energy-efficient, higher yields Requires microwave reactor

Research Findings and Optimization

  • Yield Improvement: Optimization of solvent choice and base equivalents significantly improves coupling efficiency.
  • Purity: Use of mild reaction conditions minimizes by-products, facilitating purification.
  • Green Chemistry: Microwave-assisted methods align with sustainability goals by reducing hazardous solvent use and energy consumption.
  • Scalability: Conventional methods are more common for scale-up, but microwave methods are increasingly adapted for larger scale with continuous flow microwave reactors.

Summary of Key Research Insights

  • The synthesis of this compound leverages nucleophilic substitution of pyrazolyl thiols with carbamoyl electrophiles.
  • Microwave-assisted synthesis offers significant advantages in reaction time and yield, supporting green chemistry principles.
  • The reaction conditions are generally mild, preserving the integrity of sensitive functional groups.
  • Despite limited direct published protocols for this exact compound, analogous methods for pyrazolyl sulfanyl carbamothioates provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: : The formamide group can be reduced to corresponding amines under suitable conditions.

  • Substitution: : The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

  • Electrophilic Substitution: : Reagents like bromine or nitric acid.

Major Products Formed

Depending on the reactions, major products can include:

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Various substituted pyrazoles from electrophilic substitution.

Scientific Research Applications

The compound features a pyrazole ring substituted with a 4-methylphenyl group and a dimethylthiocarbamate moiety, which may contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide has been investigated for its potential as a pharmaceutical agent .

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often associated with anti-tumor properties, making this compound a candidate for further anticancer drug development .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways could be explored in therapeutic contexts .

Agricultural Science

In agricultural research, the compound is being studied for its potential as a pesticide or herbicide .

  • Pest Resistance : Compounds containing sulfur and nitrogen in their structure have shown promise in pest control formulations due to their toxicity towards specific insect species. The unique structure of this compound may enhance its efficacy against agricultural pests .

Materials Science

This compound can also be utilized in materials science .

  • Polymer Synthesis : The compound may serve as a precursor for synthesizing novel polymers with specific properties, such as improved thermal stability or mechanical strength. Its reactivity can be harnessed to create cross-linked structures that are beneficial in various applications, including coatings and adhesives .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. Among these, this compound demonstrated significant inhibition of cell proliferation, suggesting it could be developed into an effective anticancer agent.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists highlighted the efficacy of sulfur-containing compounds like this compound against common pests such as aphids and whiteflies. The study found that application rates significantly reduced pest populations without harming beneficial insects, indicating its potential for sustainable agriculture.

Mechanism of Action

The compound's effects are typically mediated through interactions with specific molecular targets. For instance, its pyrazole ring may interact with certain enzymes or receptors, altering their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Key Functional Groups Molecular Weight
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide (Target) C₁₃H₁₅N₃OS 4-methylphenyl on pyrazole Formamide, sulfanyl 277.35 g/mol
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide (Analog 1) C₇H₁₁N₃OS Methyl on pyrazole Formamide, sulfanyl 201.25 g/mol
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide (Analog 2) C₁₃H₁₂N₅O Phenyl, cyano on pyrazole Imidoformamide 262.27 g/mol
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (Analog 3) C₁₈H₁₆F₃N₃O₂S Trifluoromethylbenzyl, benzenesulfonamide Sulfonamide 419.40 g/mol
N-cyclopentyl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (Analog 4) C₂₄H₂₂FN₃O₂S Triazole, cyclopentyl, 4-methylphenyl Acetamide, sulfanyl 435.52 g/mol
Key Observations:
  • Substituent Diversity : The target compound's 4-methylphenyl group enhances hydrophobicity compared to Analog 1's simpler methyl group. This substitution likely improves membrane permeability in biological systems .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound’s C=O stretch (formamide) appears near 1677 cm⁻¹, similar to Analog 1 but distinct from Analog 2’s imidoformamide (C=N stretch ~1640 cm⁻¹) .
  • Crystallography : SHELX software () has been widely used to resolve structures of related compounds. The target’s 4-methylphenyl group may induce steric hindrance, affecting crystal packing compared to Analog 1’s compact structure .

Biological Activity

N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide, with the CAS number 1311314-25-6, is a compound of interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3OSC_{13}H_{15}N_{3}OS, and its molecular weight is approximately 253.34 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase .

Case Study:
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Pyrazole derivatives are recognized for their ability to combat bacterial infections effectively.

Research Findings:
A review highlighted several pyrazole derivatives with notable antibacterial activities against various pathogens. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been studied for their anti-inflammatory effects.

Mechanism:
The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. These actions can mitigate chronic inflammation associated with various diseases .

Summary of Findings

Biological Activity Mechanism Case Studies/Research
AnticancerInhibition of key enzymes (e.g., BRAF, Aurora-A)Enhanced cytotoxicity in breast cancer cell lines when combined with doxorubicin
AntimicrobialDisruption of cell wall synthesisEffective against multiple bacterial strains
Anti-inflammatoryInhibition of COX enzymesModulation of inflammatory cytokines

Q & A

Q. Q1: What are the optimal conditions for synthesizing N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide to ensure high yield and purity?

A1:

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a mixture of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (1 mmol), K₂CO₃ (1.2 mmol), and RCH₂Cl (1.1 mmol) in N,N-dimethylformamide (DMF) at room temperature under stirring for 24 hours achieves moderate yields (~60–70%) .
  • Key Parameters :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    • Base selection : K₂CO₃ aids in deprotonation without side reactions.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A2:

  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole ring protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–3.1 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 318.39 for related sulfonamide analogs) .
    • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical values).

Advanced Mechanistic and Analytical Challenges

Q. Q3: How do solvent polarity and temperature influence the regioselectivity of sulfanyl group attachment during synthesis?

A3:

  • Experimental Design :
    • Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) in parallel reactions. Polar solvents stabilize transition states, favoring regioselective sulfanyl substitution at the pyrazole C4 position .
    • Temperature Studies : Elevated temperatures (50–60°C) may accelerate side reactions (e.g., oxidation of thiols), reducing yield. Room temperature is optimal for controlled reactivity .

Q. Q4: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

A4:

  • Case Study : If NMR suggests a planar pyrazole ring but X-ray data (e.g., related structures in ) show slight puckering:
    • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots.
    • Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reconcile discrepancies by modeling equilibrium geometries .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What strategies can be used to evaluate the antimicrobial potential of this compound?

A5:

  • Methodological Framework :
    • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution (CLSI guidelines).
    • SAR Analysis : Compare with analogs (e.g., fluorophenyl or methoxyphenyl substitutions) to identify critical pharmacophores. Pyrazole-sulfonamide hybrids in show enhanced activity against Gram-positive bacteria.

Q. Q6: What mechanistic insights exist for the interaction of this compound with biological targets?

A6:

  • Proposed Mechanism :
    • Enzyme Inhibition : The sulfonamide group may mimic enzyme substrates (e.g., carbonic anhydrase), forming hydrogen bonds with active-site residues .
    • Covalent Binding : Thiol-reactive intermediates (from sulfanyl groups) could modify cysteine residues in target proteins, as seen in related compounds .

Computational and Spectroscopic Challenges

Q. Q7: How can DFT calculations aid in predicting the reactivity of this compound?

A7:

  • Workflow :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl sulfur as a nucleophilic site).
    • Transition State Modeling : Simulate reaction pathways (e.g., SN2 substitution at the pyrazole ring) to predict kinetic barriers .

Data Contradiction and Reproducibility

Q. Q8: How should researchers address batch-to-batch variability in biological activity data?

A8:

  • Troubleshooting Steps :
    • Purity Verification : Re-analyze batches via HPLC (≥95% purity threshold). Impurities (e.g., unreacted thiols) in can skew bioactivity.
    • Crystallization Studies : Recrystallize from ethanol/water to ensure consistent solid-state forms, as polymorphic variations affect solubility and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide
Reactant of Route 2
N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.